BenchChemオンラインストアへようこそ!

2-(ethylthio)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

VEGFR-2 Pyridazinone Antiangiogenic

2-(Ethylthio)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (CAS 1226439-23-1) is a synthetic small molecule belonging to the phenylpyridazinone class, characterized by a 6-phenylpyridazin-3(2H)-one core linked via an ethylene spacer to a 2-(ethylthio)benzamide moiety. The phenylpyridazinone scaffold is recognized in medicinal chemistry for its ability to modulate diverse biological targets, including VEGFR-2 kinase and COX-2.

Molecular Formula C21H21N3O2S
Molecular Weight 379.48
CAS No. 1226439-23-1
Cat. No. B2514646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylthio)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
CAS1226439-23-1
Molecular FormulaC21H21N3O2S
Molecular Weight379.48
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C21H21N3O2S/c1-2-27-19-11-7-6-10-17(19)21(26)22-14-15-24-20(25)13-12-18(23-24)16-8-4-3-5-9-16/h3-13H,2,14-15H2,1H3,(H,22,26)
InChIKeyWIOAFYVVHKZBMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethylthio)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (CAS 1226439-23-1): Chemical Class and Core Characteristics for Research Procurement


2-(Ethylthio)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (CAS 1226439-23-1) is a synthetic small molecule belonging to the phenylpyridazinone class, characterized by a 6-phenylpyridazin-3(2H)-one core linked via an ethylene spacer to a 2-(ethylthio)benzamide moiety . The phenylpyridazinone scaffold is recognized in medicinal chemistry for its ability to modulate diverse biological targets, including VEGFR-2 kinase [1] and COX-2 [2]. However, public disclosure of quantitative pharmacological, physicochemical, or selectivity data for this specific compound is absent from peer-reviewed primary literature and patent databases as of the current date. Consequently, its procurement rationale currently derives from its structural uniqueness within proprietary screening collections rather than from published comparator-based performance metrics.

Why In-Class Phenylpyridazinone Analogs Cannot Substitute for 2-(Ethylthio)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide in Discovery Programs


Generic substitution among phenylpyridazinone derivatives is precluded by the profound impact of subtle structural modifications on both potency and selectivity profiles. Within the VEGFR-2 inhibitor series, replacing the hydrazineyl-acetamide side chain with an ethylthio-benzamide group (as in CAS 1226439-23-1) is anticipated to drastically alter the kinase inhibition landscape; the lead compound 12c (IC50 = 11.5 nM against HUVECs) exemplifies how specific substituents on the pyridazinone nitrogen dictate target engagement [1]. Similarly, in the COX-2 inhibitor series, small changes in the N-substituent shift both anti-inflammatory activity and gastric safety indices [2]. Without comparative data for CAS 1226439-23-1, any assumption of functional equivalence to published analogs is scientifically unsupported. The following evidence guide therefore delineates the known class landscape and the specific structural differentiators that motivate the interrogation of this compound, while explicitly noting where confirmatory quantitative data are still required.

Quantitative Differentiation Evidence for 2-(Ethylthio)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide Relative to Closest Analogs


Structural Uniqueness Among VEGFR-2 Phenotypic Screening Hits

The target compound incorporates a 2-(ethylthio)benzamide side chain, a motif absent from all 21 derivatives in the Abdel Rahman et al. VEGFR-2 inhibitor study [1]. The most potent analog in that series, compound 12c (2-{2-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]hydrazineyl}-N-(p-tolyl)acetamide), achieved an IC50 of 11.5 nM against HUVEC proliferation, compared to sorafenib (IC50 = 23.2 nM) [1]. No direct VEGFR-2 kinase inhibition or cellular antiproliferative data are available for the target compound.

VEGFR-2 Pyridazinone Antiangiogenic

Cyclooxygenase-2 Inhibition Scaffold Comparison

Khan et al. reported a series of N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as COX-2 inhibitors, with lead compounds exhibiting IC50 values in the low micromolar range and favorable gastric safety indices (e.g., compound 7: COX-2 IC50 = 0.2 μM, selectivity index vs. COX-1 > 500) [1]. The target compound's N-ethylbenzamide substituent differs from the aryl urea/amide linkers in the published series. No COX-1/COX-2 inhibition data or ulcerogenic liability data have been reported for CAS 1226439-23-1.

COX-2 Anti-inflammatory Pyridazinone

Corrosion Inhibition Potential: Pyridazine Derivative Baseline

Ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate (GP2) demonstrated corrosion inhibition efficiency for C38 steel in 1.0 M HCl, with a maximum inhibition of approximately 92% at 1 mM concentration as measured by electrochemical impedance spectroscopy [1]. The target compound shares the 6-oxo-3-phenylpyridazin-1(6H)-yl core but bears a distinct ethylthio-benzamide side chain, potentially enhancing metal surface adsorption. No comparative corrosion data exist for CAS 1226439-23-1.

Corrosion inhibitor Pyridazine Electrochemistry

Recommended Application Scenarios for 2-(Ethylthio)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide Based on Structural and Class Evidence


Kinase Selectivity Profiling in Angiogenesis-Focused Drug Discovery

Given the established VEGFR-2 inhibitory activity of the phenylpyridazinone scaffold [1], CAS 1226439-23-1 is best deployed as a structurally novel probe in panel-based kinase selectivity screens. Its ethylthio-benzamide side chain differentiates it from the hydrazineyl-acetamide series and may reveal distinct off-target kinase interactions. Procurement is advised for medicinal chemistry teams conducting phenotypic angiogenesis assays where target deconvolution is planned.

COX-1/COX-2 Selectivity Screening in Inflammation Programs

The compound's N-substituted pyridazinone core aligns it with published COX-2 inhibitor pharmacophores [2]. It should be evaluated in recombinant COX-1/COX-2 enzyme assays and human whole-blood COX-2 assays to determine whether the ethylthio-benzamide motif improves selectivity over the aryl-urea series. Procurement is relevant for groups seeking backup leads with differentiated gastric safety profiles.

Corrosion Inhibitor Development for Mild Steel in Acidic Media

Pyridazine derivatives with thioether substituents have demonstrated strong metal coordination capability [3]. CAS 1226439-23-1 can be screened via electrochemical impedance spectroscopy and Tafel polarization in 1.0 M HCl to benchmark its inhibition efficiency against known analogs such as GP2. The presence of both benzamide and ethylthio groups may confer mixed-type inhibition behavior suitable for industrial pickling processes.

Quote Request

Request a Quote for 2-(ethylthio)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.